![molecular formula C16H18BrN3O2 B2652556 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide CAS No. 2034587-68-1](/img/structure/B2652556.png)
2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression.
Scientific Research Applications
Antioxidant Potential
- Bromophenol Derivatives: Nitrogen-containing bromophenols isolated from Rhodomela confervoides, a marine red alga, have shown potent scavenging activity against radicals. These compounds, including those structurally similar to 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide, may find application in food and pharmaceutical industries as natural antioxidants due to their radical scavenging properties (Li, Li, Gloer, & Wang, 2012).
Antimicrobial and Antioxidant Activities
- Lignan Conjugates Synthesis: Lignan conjugates, which include compounds structurally related to this compound, have demonstrated significant antimicrobial and antioxidant activities. These findings suggest potential applications in developing new antimicrobial agents and antioxidants (Raghavendra et al., 2016).
Potential in Photodynamic Therapy
- Zinc Phthalocyanine Derivatives: Studies on new zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, indicate a high singlet oxygen quantum yield. These derivatives, similar in structure to this compound, show promise for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Radiochemistry Applications
- Nonpeptide Angiotensin II Antagonists: Compounds like [11C]L-159,884, which share structural similarities with this compound, are useful for imaging angiotensin II, AT1 receptors. This suggests potential applications in the field of radiochemistry and diagnostic imaging (Hamill et al., 1996).
N-Heterocyclic Carbene Catalysis
- Transesterification/Acylation Reactions: N-heterocyclic carbenes, which include imidazol-2-ylidenes, are effective catalysts in transesterification involving esters and alcohols. These findings point to the potential application of compounds structurally related to this compound in various organic synthesis processes (Grasa, Gueveli, Singh, & Nolan, 2003).
properties
IUPAC Name |
2-bromo-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-22-12-4-5-14(17)13(10-12)16(21)19-7-9-20-8-6-18-15(20)11-2-3-11/h4-6,8,10-11H,2-3,7,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDWJINHEWXNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CN=C2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.